4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride
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Overview
Description
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H8BrFO3S It is a derivative of benzene, featuring a bromine atom, a methoxy group, a methyl group, and a sulfonyl fluoride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the benzene ring make it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and alcohols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro derivatives, while nucleophilic substitution can produce sulfonamide or sulfonate esters .
Scientific Research Applications
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride exerts its effects involves its ability to act as an electrophile or nucleophile in various reactions. The sulfonyl fluoride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxybenzene-1-sulfonyl fluoride
- 4-Bromo-5-methylbenzene-1-sulfonyl fluoride
- 2-Methoxy-5-methylbenzene-1-sulfonyl fluoride
Uniqueness
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride is unique due to the combination of substituents on the benzene ring. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (bromine and sulfonyl fluoride) groups provides a unique reactivity profile, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C8H8BrFO3S |
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Molecular Weight |
283.12 g/mol |
IUPAC Name |
4-bromo-2-methoxy-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8BrFO3S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,1-2H3 |
InChI Key |
JEKQFXUYPSGDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)S(=O)(=O)F |
Origin of Product |
United States |
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